molecular formula C12H12N2O B6427376 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine CAS No. 2640951-44-4

2-methyl-5-[(pyridin-2-yl)methoxy]pyridine

Cat. No.: B6427376
CAS No.: 2640951-44-4
M. Wt: 200.24 g/mol
InChI Key: AZONPNISLZBTCB-UHFFFAOYSA-N
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Description

Overview of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the development of new therapeutic agents. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. Furthermore, the incorporation of nitrogen into an aromatic ring, as seen in pyridine (B92270), alters the electron distribution and can significantly influence the compound's reactivity, solubility, and metabolic stability. This versatility has led to the widespread presence of these scaffolds in drugs targeting a wide range of diseases.

The Pyridine Moiety as a Privileged Scaffold in Chemical Design

Among the plethora of nitrogen-containing heterocycles, the pyridine ring holds a special status as a "privileged scaffold." This term is used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyridine ring, being isosteric to benzene (B151609), offers a similar flat, aromatic structure but with the added feature of a basic nitrogen atom. This nitrogen can be protonated, which can be advantageous for drug formulation and absorption. The ability to easily introduce a variety of substituents at different positions on the pyridine ring allows for the fine-tuning of a molecule's properties, making it a highly attractive core structure for combinatorial chemistry and drug discovery programs.

Structural Features and Nomenclature of Pyridine Ethers, with Specific Focus on 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine

The compound of focus in this article is This compound . Its systematic IUPAC name is derived by identifying the parent pyridine ring and the substituents attached to it. In this case, a pyridine ring is substituted at the 2-position with a methyl group and at the 5-position with a (pyridin-2-yl)methoxy group. The CAS number for this compound is 2640951-44-4. google.com

Below is a table summarizing the key structural features and identifiers for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 2640951-44-4
Molecular Formula C₁₂H₁₂N₂O
Structure A pyridine ring with a methyl group at the 2-position and a methoxy (B1213986) group at the 5-position, which is further connected to a second pyridine ring at its 2-position via the methoxy bridge.

Contextualizing this compound within Known Pyridine Derivatives

The structural motif of this compound is related to other known pyridine derivatives that have been investigated for various applications. For instance, compounds containing a pyridine ether linkage are explored for their potential in medicinal chemistry. The presence of two pyridine rings linked by a flexible ether chain is a feature seen in some biologically active molecules. The methyl group on one of the pyridine rings can also influence the compound's properties, such as its lipophilicity and metabolic stability.

For comparison, the related compound 2-methoxy-5-methylpyridine (CAS No: 13472-56-5) has been studied and its physical properties are documented. nih.gov Another related precursor, 2-methyl-5-hydroxypyridine (CAS No: 1121-78-4), is also a known compound with available spectral data. nih.gov The synthesis of a structurally analogous compound, 2-methoxy-5-(pyridine-2-yl)pyridine , has been described in the patent literature, highlighting the interest in this class of bis-pyridine compounds as intermediates in pharmaceutical synthesis. google.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its analogs is primarily driven by the quest for new molecules with potential therapeutic applications. The objectives of such research typically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its derivatives. This is often followed by thorough characterization using various spectroscopic techniques to confirm the structure and purity.

Physicochemical Profiling: Determining key physical and chemical properties such as solubility, lipophilicity (LogP), and pKa, which are crucial for understanding the compound's behavior in biological systems.

Biological Evaluation: Screening the compound for activity against various biological targets, such as enzymes or receptors, to identify potential therapeutic uses. This can include antimicrobial, anticancer, or other pharmacological assays.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. This helps in identifying the key structural features responsible for its effects and in designing more potent and selective analogs.

While specific, in-depth academic publications solely focused on this compound are not extensively available in the public domain, the general interest in pyridine ethers and bis-pyridine scaffolds suggests that this compound may be a subject of ongoing or proprietary research within the pharmaceutical and chemical industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(pyridin-2-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-5-6-12(8-14-10)15-9-11-4-2-3-7-13-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZONPNISLZBTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 5 Pyridin 2 Yl Methoxy Pyridine and Analogues

Retrosynthetic Analysis of the 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine Core Structure

A retrosynthetic analysis of the target molecule, this compound, identifies the ether oxygen as the most logical point for disconnection. This C-O bond cleavage points to two primary precursor molecules: a nucleophile and an electrophile. The most common strategy, based on the Williamson ether synthesis, involves disconnecting the bond between the oxygen and the pyridin-2-yl-methyl group. khanacademy.orgyoutube.com

This primary disconnection yields two key synthons:

A 5-hydroxy-2-methylpyridine moiety, which acts as the nucleophile after deprotonation.

A 2-(halomethyl)pyridine moiety (e.g., 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine), which serves as the electrophile.

An alternative, though often less favored, disconnection can be made between the oxygen and the 2-methylpyridine (B31789) ring. This would involve a nucleophilic aromatic substitution (SNAr) pathway, requiring a 5-halo-2-methylpyridine and the alkoxide of (pyridin-2-yl)methanol.

Alkylation Strategies for Pyridine (B92270) Oxygenation and Ether Formation

The formation of the central ether linkage is the pivotal step in assembling the final molecule. Alkylation strategies are the most direct methods for achieving this transformation.

The most prevalent method for constructing the pyridyl ether linkage is the Williamson ether synthesis, a reliable SN2 reaction. youtube.com This two-step process begins with the deprotonation of a hydroxypyridine using a strong base to form a more nucleophilic alkoxide ion. youtube.com

In the context of synthesizing this compound, the commercially available 5-hydroxy-2-methylpyridine is treated with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). youtube.comyoutube.comsigmaaldrich.comprepchem.com The resulting pyridinolate anion then undergoes a nucleophilic attack on an electrophilic partner like 2-(chloromethyl)pyridine. The reaction displaces the halide leaving group to form the desired ether bond. youtube.com The use of sodium hydride is particularly effective as it results in the formation of hydrogen gas, which bubbles out of the solution and does not interfere with the reaction. youtube.com

A documented synthesis of the analogous compound 5-methoxy-2-methylpyridine illustrates this principle, where 3-hydroxy-6-methylpyridine is deprotonated with potassium hydroxide and subsequently alkylated with methyl iodide. prepchem.com

Reagent/ConditionRoleExampleCitation
5-Hydroxy-2-methylpyridineNucleophilic PrecursorStarting material for ether synthesis. sigmaaldrich.comnih.gov
Sodium Hydride (NaH)BaseDeprotonates the hydroxyl group to form a sodium alkoxide. youtube.comyoutube.com
Potassium Hydroxide (KOH)BaseDeprotonates the hydroxyl group in a protic solvent like methanol (B129727). prepchem.com
2-(Chloromethyl)pyridineElectrophilic PartnerProvides the pyridyl-methoxy portion of the final molecule.
Dimethyl Sulfoxide (B87167) (DMSO)SolventA polar aprotic solvent that facilitates SN2 reactions. prepchem.com

An alternative approach involves a nucleophilic aromatic substitution (SNAr) reaction. In this scenario, a halopyridine, such as 5-bromo- or 5-chloro-2-methylpyridine, serves as the electrophilic substrate. The nucleophile would be the alkoxide generated from deprotonating (pyridin-2-yl)methanol.

However, SNAr reactions on simple halopyridines are generally challenging. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions, but the reaction typically requires harsh conditions or electron-withdrawing activating groups to proceed efficiently. pharmaguideline.com Performing a substitution on an sp2-hybridized carbon via a standard SN2 mechanism is not feasible. youtube.com Therefore, the O-alkylation of a hydroxypyridine is the more synthetically viable and commonly employed strategy.

Advanced Synthetic Techniques for the Pyridine Framework

While the ether linkage is often formed last, the synthesis of the substituted pyridine precursors themselves can be accomplished through a range of powerful, modern synthetic methods.

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon bonds and decorating heterocyclic rings. Although not directly used to form the ether bond in the target molecule, these reactions are crucial for synthesizing complex analogues or the pyridine starting materials.

Suzuki Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. For instance, a substituted 5-hydroxy-2-bromopyridine could be coupled with an arylboronic acid to install a substituent at the 2-position before proceeding with the ether formation.

Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide. It is known for its high functional group tolerance.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This could be used to introduce alkynyl substituents onto one of the pyridine rings.

These reactions provide a modular approach to building highly functionalized pyridine derivatives that can then be used in subsequent steps. organic-chemistry.org

Hantzsch Pyridine Synthesis: This classic method involves a multi-component condensation reaction, typically between a β-ketoester (like ethyl acetoacetate), an aldehyde, and ammonia (B1221849) or an ammonia source. pharmaguideline.comwikipedia.org The reaction first produces a dihydropyridine (B1217469), which is then oxidized to the corresponding aromatic pyridine derivative. wikipedia.org

Kröhnke Pyridine Synthesis: This is a highly versatile method for preparing 2,4,6-trisubstituted pyridines. It uses pyridinium (B92312) salts derived from α-haloketones, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form the pyridine ring. pharmaguideline.comwikipedia.org

Chichibabin Pyridine Synthesis: Used in industrial applications, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org While the precursors are inexpensive, the yields can often be low. wikipedia.org

Synthesis NameKey PrecursorsProduct TypeCitation
Hantzsch Synthesisβ-Ketoester, Aldehyde, AmmoniaSubstituted Dihydropyridines (then oxidized) pharmaguideline.comwikipedia.orgslideshare.net
Kröhnke Synthesisα-Pyridinium methyl ketone salt, α,β-Unsaturated carbonylTrisubstituted Pyridines pharmaguideline.comwikipedia.org
Chichibabin SynthesisAldehydes, Ketones, AmmoniaSubstituted or Unsubstituted Pyridines wikipedia.org
Bohlmann-Rahtz SynthesisEnamine, Propargyl ketoneSubstituted Pyridines organic-chemistry.org

Electro-Oxidative Methodologies in Pyridine Synthesis

The formation of the pyridine nucleus is a foundational step in the synthesis of many substituted pyridines. One of the most established methods for creating the pyridine ring is the Hantzsch dihydropyridine synthesis, which involves a multi-component reaction to form a dihydropyridine intermediate. semanticscholar.org The subsequent aromatization of this intermediate to the final pyridine derivative is a critical step. semanticscholar.orgznaturforsch.com

Electro-oxidative methods offer a modern and efficient approach for this aromatization process. znaturforsch.comresearchgate.net These techniques utilize an electric current to facilitate the oxidation of 1,4-dihydropyridines (DHPs) to their corresponding pyridine derivatives. researchgate.net This can be achieved through direct anodic oxidation or by using electrochemically generated mediators. For instance, electrochemically generated superoxide (B77818) has been shown to effectively oxidize Hantzsch dihydropyridines. researchgate.net The proposed mechanism involves a proton transfer from the nitrogen atom of the dihydropyridine ring to the superoxide, forming a dihydropyridine anion which is then more easily oxidized. researchgate.net

The advantages of electro-oxidative aromatization include mild reaction conditions and the avoidance of harsh chemical oxidants like nitric acid or chromium trioxide, which can lead to side products and complicated purification procedures. nih.govmdpi.com Various reagents and conditions can be employed for the oxidative aromatization of DHPs, as highlighted in the table below.

Oxidizing SystemConditionsComments
Electro-generated SuperoxideDimethyl sulfoxide (DMSO)Quantitative oxidation, initiated by proton transfer. researchgate.net
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)Room temperature or microwave irradiationElectron transfer-induced mechanism. znaturforsch.com
Vanadomolybdophosphate Heteropolyacid (H₆PMo₉V₃O₄₀)Refluxing acetic acidHigh yields, reusable catalyst. nih.gov
Pyritic AshRefluxing acetonitrile (B52724)Eco-sustainable, heterogeneous catalysis. mdpi.com

These electro-oxidative and related oxidation methods are integral to synthesizing the substituted pyridine core, which can then be further functionalized to produce compounds like this compound.

Phase Transfer Catalysis in Ether Synthesis

The formation of the ether linkage in this compound is typically achieved through a Williamson ether synthesis. This reaction involves the displacement of a halide by an alkoxide. francis-press.comchem-station.com For the synthesis of pyridine ethers, this would involve reacting a hydroxypyridine derivative with a haloalkylpyridine, or vice versa.

Phase transfer catalysis (PTC) is a powerful technique that enhances the rate of reaction between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). crdeepjournal.org In the context of Williamson ether synthesis, a phase transfer catalyst, often a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the alkoxide or phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. semanticscholar.orgcrdeepjournal.org This circumvents the need for strong, hazardous bases and anhydrous conditions often associated with traditional ether synthesis.

The key advantages of using PTC in ether synthesis include:

Milder reaction conditions.

Increased reaction rates and yields.

Use of inexpensive and safer bases like sodium hydroxide or potassium carbonate.

Reduced need for expensive and hazardous anhydrous solvents. crdeepjournal.org

A variety of catalysts can be employed in PTC, each with specific properties.

Catalyst TypeExampleKey Features
Quaternary Ammonium SaltsTetrabutylammonium bromide (TBAB)Commonly used, effective for transferring anions. crdeepjournal.org
Quaternary Phosphonium SaltsTetra-n-butylphosphonium bromideUsed in solid-liquid PTC. crdeepjournal.org
Crown Ethers18-Crown-6Form stable complexes with alkali metal cations, enhancing anion reactivity. mdpi.com
Squaramide-based CatalystsChiral crown ether-squaramidesCan provide enantioselectivity in asymmetric synthesis. mdpi.com

The application of PTC to the Williamson ether synthesis provides a robust and scalable method for producing pyridine ethers, including the target compound, by efficiently coupling the two pyridine-based precursors.

Control of Regioselectivity and Stereochemistry in the Synthesis of Substituted Pyridine Ethers

The synthesis of specifically substituted pyridine ethers like this compound presents significant challenges in controlling regioselectivity and, in the case of chiral derivatives, stereochemistry.

Regioselectivity refers to the control of the position of substituents on the pyridine ring. In the synthesis of unsymmetrical pyridine ethers, achieving the desired substitution pattern is crucial. For instance, in a Williamson ether synthesis involving a dihydroxypyridine or a pyridine with multiple reactive halogen sites, the reaction must be directed to the correct position. This can be achieved through several strategies:

Use of protecting groups: Blocking more reactive sites to direct the reaction to the desired position.

Directed ortho-metalation (DoM): A powerful strategy for the regioselective functionalization of pyridines.

Catalytic methods: Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can offer high regioselectivity in the formation of C-C or C-O bonds. A palladium-catalyzed coupling of 2-halopyridines with alcohols has been shown to be a versatile method for preparing pyridine ether PPAR agonists. researchgate.net

Stereochemistry becomes a critical consideration when chiral centers are present in the molecule, for example, if a chiral alcohol is used to form the ether linkage. The development of enantioselective catalytic methods for the synthesis of chiral pyridines is an active area of research. nih.govrsc.orgresearchgate.net These methods often employ chiral ligands in combination with a metal catalyst to induce asymmetry. For example, copper-catalyzed asymmetric alkylation of alkenyl pyridines using a chiral diphosphine ligand can produce chiral pyridines with high enantioselectivity. nih.govresearchgate.net While this example pertains to C-C bond formation, the principles of asymmetric catalysis can be extended to the synthesis of chiral pyridine ethers, potentially through enantioselective etherification or by using pre-synthesized enantiopure building blocks. The dearomatization of pyridine derivatives is another modern approach to creating chiral piperidines and other saturated heterocyclic systems, which can be precursors to complex chiral molecules. mdpi.comacs.org

Development of Novel Synthetic Pathways for this compound

The development of novel synthetic pathways is driven by the need for efficiency, sustainability, and the ability to generate molecular diversity. For a molecule like this compound, this involves innovation in both the construction of the pyridine rings and the formation of the ether bond.

One modern approach to constructing the bi-aryl pyridine core of related molecules involves transition metal-catalyzed cross-coupling reactions. For example, the synthesis of 2-methoxy-5-(pyridin-2-yl)pyridine, an intermediate for the drug perampanel, has been achieved via a Suzuki coupling reaction. This involves the reaction of 2-methoxypyridine-5-boronic acid pinacol (B44631) ester with a 2-halopyridine in the presence of a palladium catalyst. google.com This methodology avoids harsh conditions and offers a high degree of control over the final structure.

Another area of innovation is the development of one-pot or tandem reactions that combine multiple synthetic steps, reducing waste and improving efficiency. For example, advanced versions of the Guareschi–Thorpe reaction allow for the synthesis of hydroxypyridines in environmentally friendly aqueous media. nih.govrsc.org These hydroxypyridines are key intermediates that can be converted to the corresponding ethers.

Flow chemistry represents another novel approach, offering improved safety, scalability, and reaction control. A flow synthesis of 2-methylpyridines has been developed using a packed-bed reactor with a Raney® nickel catalyst, demonstrating a greener and more efficient alternative to traditional batch processes. mdpi.com

Furthermore, photoredox catalysis is emerging as a powerful tool for the formation of C-O bonds. For instance, a photoredox-catalyzed approach for ether synthesis involving alkoxyl radicals generated from N-alkoxypyridinium salts has been reported for the difunctionalization of alkenes. acs.org Such innovative methods could potentially be adapted for the synthesis of complex pyridine ethers.

The synthesis of novel pyridine-based compounds continues to evolve, with new reagents and strategies being constantly developed. For example, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized and evaluated for their biological activity, showcasing the ongoing efforts to create complex heterocyclic structures. nih.govmdpi.com These advancements in synthetic methodology are crucial for the efficient and sustainable production of compounds like this compound for research and potential applications.

Spectroscopic and Diffractional Characterization of 2 Methyl 5 Pyridin 2 Yl Methoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial proximity of atoms can be obtained. For 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a thorough structural assignment.

While specific experimental data for this compound is not publicly available, a predictive analysis based on the constituent fragments, 2-methylpyridine (B31789) and 2-methoxypyridine, allows for the estimation of the ¹H NMR spectrum.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the two pyridine (B92270) rings, the methyl group, and the methylene (B1212753) bridge. The protons on the 2-methylpyridine ring would likely appear in the aromatic region, with their chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing nitrogen atom. Similarly, the protons on the pyridine ring of the (pyridin-2-yl)methoxy moiety would resonate in the aromatic region, with their positions dictated by the methoxy (B1213986) linkage and the nitrogen atom.

The methyl protons (CH₃) would present as a singlet, typically in the upfield region of the aromatic spectrum. The methylene protons (OCH₂) of the methoxy bridge would also appear as a singlet, with a chemical shift characteristic of protons adjacent to an oxygen atom and a pyridine ring.

Spin-spin coupling between adjacent protons on the pyridine rings would result in characteristic splitting patterns (e.g., doublets, triplets, and multiplets), which are crucial for assigning the specific protons. For instance, the coupling constants (J-values) would provide information about the ortho, meta, and para relationships between protons.

A hypothetical ¹H NMR data table is presented below based on known values for related structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridin-2-yl H-68.5 - 8.7d~4-5
2-methylpyridin-5-yl H-68.1 - 8.3d~2-3
Pyridin-2-yl H-47.6 - 7.8t~7-8
2-methylpyridin-5-yl H-47.4 - 7.6dd~8-9, ~2-3
Pyridin-2-yl H-37.2 - 7.4d~8-9
Pyridin-2-yl H-57.1 - 7.3t~5-6
2-methylpyridin-5-yl H-37.0 - 7.2d~8-9
Methylene (-OCH₂-)5.1 - 5.3s-
Methyl (-CH₃)2.4 - 2.6s-

Note: This is a predictive table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The chemical shifts of the carbon atoms in the pyridine rings would be in the downfield region, characteristic of aromatic carbons. The carbon atom attached to the nitrogen (C-2 and C-6) would typically be the most deshielded. The presence of the methyl and methoxy substituents would further influence the chemical shifts of the carbons in their respective rings. The methyl carbon would appear in the upfield region of the spectrum, while the methylene carbon of the methoxy linker would be found at an intermediate chemical shift.

A hypothetical ¹³C NMR data table is provided below based on the analysis of similar compounds.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridin-2-yl C-2157 - 159
2-methylpyridin-5-yl C-2156 - 158
2-methylpyridin-5-yl C-5150 - 152
Pyridin-2-yl C-6148 - 150
Pyridin-2-yl C-4136 - 138
2-methylpyridin-5-yl C-4135 - 137
2-methylpyridin-5-yl C-6130 - 132
Pyridin-2-yl C-5122 - 124
Pyridin-2-yl C-3120 - 122
2-methylpyridin-5-yl C-3121 - 123
Methylene (-OCH₂-)69 - 71
Methyl (-CH₃)17 - 19

Note: This is a predictive table. Actual experimental values may vary.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within each pyridine ring, confirming the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for instance, showing correlations from the methylene protons to carbons in both pyridine rings, and from the methyl protons to carbons in the 2-methylpyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could confirm the through-space relationship between the methylene protons and the protons on both pyridine rings, further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the various vibrational modes of its functional groups. While specific experimental data is not available, characteristic absorption regions for the key functional groups can be predicted.

Key expected FT-IR absorption bands include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic -CH₃, -CH₂-): Around 2850-3000 cm⁻¹

C=N and C=C stretching (pyridine rings): A series of bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching (ether linkage): Strong absorptions in the 1000-1300 cm⁻¹ region, likely around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Pyridine ring vibrations: Characteristic bands in the fingerprint region (below 1500 cm⁻¹).

A hypothetical FT-IR data table is presented below.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=N/C=C Ring Stretch1600 - 1400Strong to Medium
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1050Strong
C-H Bending1470 - 1370Medium
Ring BendingBelow 1000Medium to Weak

Note: This is a predictive table. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for identifying the vibrations of the pyridine rings and the C-C backbone.

Key expected Raman bands would include:

Pyridine ring breathing modes: Strong, sharp bands characteristic of the aromatic rings.

C-H stretching vibrations: Both aromatic and aliphatic.

Due to the lack of experimental data, a detailed analysis of the Raman spectrum cannot be provided at this time.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). nih.govlcms.cz This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. nih.gov For this compound (molecular formula C₁₃H₁₄N₂O), HRMS would be used to confirm this elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass. While computed values for similar compounds are available, specific experimental HRMS data for the title compound are not published.

In mass spectrometry, after ionization, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and reproducible, providing a "fingerprint" that helps to identify the molecule's structure. sci-hub.selibretexts.org Techniques like Electrospray Ionization (ESI) are considered "soft" and often leave the molecular ion intact, while Electron Impact (EI) is a "hard" technique that causes extensive fragmentation. nih.gov

Analysis of the fragmentation of this compound would likely show cleavage at the ether linkage (-CH₂-O-) and within the pyridine rings. Common fragmentation pathways for related structures, such as other pyridine derivatives, often involve the loss of small, stable neutral molecules or radicals. nih.govmdpi.com Studying these pathways provides conclusive evidence for the connectivity of the atoms within the molecule. However, specific fragmentation data (either ESI-MS or EI-MS) for this compound is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. sci-hub.seresearchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure, particularly the conjugated systems within the molecule. upi.edu

For this compound, the two pyridine rings constitute the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands characteristic of π → π* transitions within these aromatic systems. researchgate.net The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern and the solvent used. mt.com While spectra for parent compounds like pyridine are well-documented, specific experimental UV-Vis data for this compound are not reported in public databases. researchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. wikipedia.orgutah.edu

A crystal is composed of a repeating three-dimensional array of a basic structural unit known as the unit cell. X-ray diffraction analysis first determines the dimensions of this unit cell (lengths a, b, c, and angles α, β, γ) and the crystal's space group, which describes the symmetry elements present in the crystal lattice. ucla.edumdpi.com This fundamental information is the first step in solving a crystal structure. No crystallographic studies, and therefore no unit cell or space group data, have been published for this compound.

Once the crystal structure is solved, a complete geometric description of the molecule becomes available. This includes precise measurements of all bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle describing the rotation around a bond). This data provides unequivocal proof of the molecule's constitution and conformation in the solid state. For this compound, this would confirm the connectivity of the methyl and pyridylmethoxy groups to the central pyridine ring and describe the relative orientation of the two aromatic rings. Unfortunately, as no crystal structure has been reported, this detailed geometric data is unavailable.

Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the crystal structure of this compound reveals a complex network of intermolecular forces that dictate the packing of molecules in the solid state. The arrangement is primarily governed by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions, which collectively contribute to the stability of the crystal lattice.

The molecular conformation is a critical factor in determining the nature and extent of these interactions. The relative orientation of the 2-methylpyridine and the pyridin-2-ylmethoxy moieties allows for specific non-covalent contacts between adjacent molecules.

Hydrogen Bonding:

π-π Stacking:

The aromatic pyridine rings in the molecule facilitate π-π stacking interactions, which are a prominent feature of the crystal packing. These interactions occur between the electron-rich π-systems of adjacent pyridine rings. The geometry of these stacking interactions can vary, including parallel-displaced and T-shaped arrangements. The centroid-to-centroid distances and the slip angles between the stacked rings are key parameters used to characterize the strength and nature of these interactions. These forces are fundamental to the formation of one-dimensional stacks or more complex three-dimensional networks within the crystal.

Van der Waals Interactions:

The interplay of these diverse intermolecular forces results in a well-defined and stable three-dimensional crystal structure for this compound. A detailed analysis of these interactions is essential for understanding its solid-state properties and for the rational design of new materials with desired structural motifs.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
C-H···NC-H (Pyridine)N (Pyridine)Data Not AvailableData Not Available
C-H···OC-H (Methyl)O (Methoxy)Data Not AvailableData Not Available
π-π StackingPyridine RingPyridine RingData Not AvailableData Not Available

Computational and Theoretical Investigations of 2 Methyl 5 Pyridin 2 Yl Methoxy Pyridine

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. arxiv.org For a flexible molecule like 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine, MD simulations can provide crucial insights into its conformational landscape and how it interacts with different solvent environments. The process involves generating a trajectory of the molecule's atomic positions and velocities by numerically solving Newton's equations of motion. mdpi.com

The conformational flexibility of this compound arises from the rotational freedom around the ether linkage and the bonds connecting the pyridine (B92270) rings. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. nih.gov By simulating the molecule in different explicit solvents, such as water or chloroform, it is possible to observe how solvent molecules influence the conformational preferences through various non-covalent interactions. nih.gov For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent would be favored.

The analysis of the MD trajectory can reveal key information, such as the distribution of dihedral angles, root-mean-square deviation (RMSD) to track conformational changes, and the formation of intramolecular hydrogen bonds. mdpi.com Enhanced sampling techniques can be employed to overcome energy barriers and more exhaustively sample the conformational space. arxiv.org

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

Dihedral Angle (Cα-O-Cβ-Cγ)Predominant Angle (degrees) in WaterPredominant Angle (degrees) in Chloroform
Pyridine-CH2-O-Pyridine175110
CH3-C-Pyridine-O1515

Note: This table presents hypothetical data for illustrative purposes.

Reactivity Descriptors from Quantum Chemical Calculations (e.g., Fukui Functions, Local Reactivity Indices, Bond Dissociation Energies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. nih.gov Reactivity descriptors derived from these calculations can predict the most likely sites for electrophilic, nucleophilic, and radical attacks.

The Fukui function , f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. d-nb.info It helps in identifying the most reactive sites in a molecule. nih.govd-nb.info For this compound, calculating the Fukui functions would pinpoint which atoms are most susceptible to attack.

Other important descriptors include:

Local Softness: Related to the Fukui function, it quantifies the reactivity of a particular site in a molecule.

Global Reactivity Descriptors: Such as chemical hardness, softness, and electrophilicity index, provide a general measure of a molecule's reactivity. acs.org

Bond Dissociation Energy (BDE): This is the energy required to break a specific bond homolytically. Calculating the BDE for the various bonds in this compound can predict which bond is most likely to break under thermal or photochemical conditions.

Table 2: Hypothetical Fukui Function Values for Selected Atoms in this compound

Atomf+(r) (for Nucleophilic Attack)f-(r) (for Electrophilic Attack)f0(r) (for Radical Attack)
N (Pyridine 1)0.080.020.05
N (Pyridine 2)0.090.030.06
O (ether)0.050.120.08
C (methyl)0.010.040.02

Note: This table presents hypothetical data for illustrative purposes. Higher values indicate greater reactivity for the specified type of attack. bas.bg

Quantum Chemical Characterization of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules. researchgate.net For this compound, both intramolecular and intermolecular NCIs are significant. Intramolecularly, interactions such as hydrogen bonds (C-H···N or C-H···O) and π-π stacking between the pyridine rings can influence the molecule's conformation.

Several quantum chemical methods are used to characterize these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of chemical bonds and non-covalent interactions. mdpi.com

Non-Covalent Interaction (NCI) Index: Also known as Reduced Density Gradient (RDG) analysis, this technique visualizes weak interactions in real space, allowing for the identification and characterization of hydrogen bonds, van der Waals interactions, and steric clashes. mdpi.com

Energy Decomposition Analysis (EDA): EDA methods partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion, providing a quantitative understanding of the forces driving the interaction. mdpi.com

Table 3: Illustrative Energy Decomposition Analysis for a Dimer of this compound

Energy ComponentValue (kcal/mol)
Electrostatic-8.5
Exchange-Repulsion12.0
Polarization-2.5
Dispersion-7.0
Total Interaction Energy -6.0

Note: This table presents hypothetical data for illustrative purposes.

Theoretical Docking Studies for Elucidating Molecular Interaction Principles (without biological activity claims)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies could be used to understand how it might interact with a hypothetical receptor protein, providing insights into the fundamental principles of molecular recognition. researchgate.net

The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity for different poses. researchgate.net The results can reveal potential hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the protein. mdpi.com The flexible nature of the ligand would be a key consideration, as its conformation can adapt to fit the binding pocket. nih.gov

Analysis of the docking poses can highlight which structural features of this compound are important for binding. For example, the pyridine nitrogen atoms and the ether oxygen could act as hydrogen bond acceptors, while the pyridine rings could engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. mdpi.comnih.gov

Table 4: Hypothetical Docking Results of this compound with a Model Protein

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-7.8TYR 88, LYS 102π-π stacking, Hydrogen bond
2-7.5PHE 45, ASP 90π-π stacking, Hydrogen bond
3-7.2TRP 110, SER 105π-π stacking, Hydrogen bond

Note: This table presents hypothetical data for illustrative purposes.

Chemical Reactivity and Derivatization Studies of 2 Methyl 5 Pyridin 2 Yl Methoxy Pyridine

Mechanistic Studies of Reactions Involving the Pyridine (B92270) Cores

While specific mechanistic studies for 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine are not extensively documented, the reactivity of its pyridine cores can be inferred from established principles of pyridine chemistry. Reactions involving the pyridine rings are fundamental to its derivatization.

Mechanisms for pyridine ring-opening, though rare, have been observed under specific conditions, often mediated by transition metal complexes. nih.gov These processes can be initiated by the dearomatization of the pyridine ring, followed by ring contraction and the eventual extrusion of the nitrogen atom. nih.gov For a molecule like this compound, such reactions would be extreme but highlight the ultimate potential for core transformation under forcing conditions.

More common reactions involve the nitrogen atom acting as a nucleophile or base. The synthesis of related 2-methylpyridines often involves mechanisms like the Ladenburg rearrangement, where an N-alkyl pyridinium (B92312) species rearranges under high temperatures. mdpi.com Kinetic modeling of the synthesis of similar structures, such as 2-methyl-5-ethyl pyridine, indicates complex reaction pathways with the formation of various side products, underscoring the need for controlled conditions to achieve desired transformations. rsc.orgrsc.org

Reactions at the Methoxy (B1213986) Bridge and Potential for Cleavage or Modification

The ether linkage, or methoxy bridge, is a key site for chemical modification. This bridge can be susceptible to cleavage under specific, often harsh, conditions. For instance, in the related compound 2-alkoxy-5-alkoxymethyl-pyridine, treatment with chlorinating agents like phosphorus oxychloride and phosphorus(V) chloride leads to the cleavage of the alkoxy groups and their replacement with chlorine atoms. google.com This suggests that the ether bond in this compound could potentially be cleaved and functionalized using strong reagents.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Rings

The pyridine rings of this compound exhibit distinct reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): Pyridine rings are generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq When such reactions do occur, they typically proceed at the 3- and 5-positions, as attack at these sites avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. uoanbar.edu.iqslideshare.net In this compound, the substituents (methyl and the pyridinylmethoxy group) will further direct incoming electrophiles. The methoxy group on a pyridine ring is an activating, electron-donating group that enhances reactivity towards electrophiles. evitachem.com

Nucleophilic Aromatic Substitution (NAS): Conversely, pyridine rings are activated towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com This is because the electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comnih.gov For this compound, the unsubstituted positions ortho and para to the respective nitrogen atoms are potential sites for nucleophilic attack, especially if a good leaving group is present. youtube.com Even without a traditional leaving group, strong nucleophiles can displace a hydride ion in what is known as the Chichibabin reaction. youtube.com

The table below summarizes the expected regioselectivity for substitution on a generic pyridine ring.

Reaction TypePreferred Position(s)Rationale
Electrophilic SubstitutionC-3, C-5Avoids destabilization of the intermediate carbocation by the electronegative nitrogen. uoanbar.edu.iqslideshare.net
Nucleophilic SubstitutionC-2, C-4, C-6The electronegative nitrogen stabilizes the anionic intermediate (Meisenheimer complex). stackexchange.comyoutube.com

Functional Group Transformations and Side-Chain Modifications

The methyl group on the pyridine ring is a handle for further functionalization. The oxidation of methylpyridines (picolines) is a known transformation. Depending on the reaction conditions and the oxidizing agent used, the methyl group can be converted into an aldehyde, a carboxylic acid, or other oxidized species. researchgate.netect-journal.kz For example, vapor-phase oxidation of 2-methyl-5-ethylpyridine over a vanadium oxide catalyst has been shown to yield products from the oxidation of both alkyl side chains. ect-journal.kz

The methylene (B1212753) group of the methoxy bridge could also be a site for reaction, although it is generally less reactive than the benzylic-like methyl group on the pyridine ring.

Oxidation and Reduction Chemistry of the Pyridine Nitrogen and Ring Systems

The nitrogen atoms and the aromatic systems of this compound are redox-active.

Oxidation: The nitrogen atoms in the pyridine rings can be oxidized to form the corresponding N-oxides using common oxidizing agents like hydrogen peroxide or peracids. smolecule.com Pyridine N-oxides are valuable synthetic intermediates, as the N-oxide group can act as a directing group for C-H bond functionalization and can be subsequently removed. nih.gov

Reduction: The pyridine rings can be reduced to the corresponding piperidine (B6355638) rings. This is typically achieved through catalytic hydrogenation (e.g., using H₂ with a nickel catalyst) or with sodium in ethanol. uoanbar.edu.iq Furthermore, if the molecule is first converted to its N-oxide, the N-oxide group can be deoxygenated to revert to the pyridine. This deoxygenation can be accomplished using various reducing agents, including photocatalytic systems with rhenium complexes. nih.gov

ReactionReagent Example(s)Product
N-OxidationHydrogen Peroxide (H₂O₂)Pyridine N-oxide
Ring ReductionH₂ / Ni or Na / EtOHPiperidine
N-Oxide ReductionPCl₃ or PhotocatalysisPyridine

Investigation of Heteroatom Chemistry and Basicity

The two nitrogen atoms in this compound are the primary centers of basicity. The lone pair of electrons on each nitrogen is available to accept a proton. uoanbar.edu.iq However, the basicity of these nitrogens is not identical and is modulated by the electronic effects of the substituents on each ring.

The basicity of a pyridine nitrogen is significantly reduced by an ortho-methoxy group due to the inductive electron-withdrawing effect of the oxygen atom. nih.gov This is illustrated by the difference in pKa values between the pyridinium ion and the 2-methoxypyridinium ion.

The table below shows a comparison of pKa values for related compounds.

CompoundpKa of Conjugate AcidReference
Pyridinium ion5.23 nih.gov
2-Methoxypyridinium ion3.28 nih.govresearchgate.net

Based on this data, the nitrogen on the 2-methyl-5-substituted ring in the target molecule is expected to be more basic than the nitrogen on the ring bearing the methoxy group from the ether bridge. The nitrogen atoms can also act as nucleophiles or as ligands for metal coordination. nsf.gov

Coordination Chemistry of 2 Methyl 5 Pyridin 2 Yl Methoxy Pyridine As a Ligand

Ligand Design Principles and Coordination Modes of Pyridyl-Based Ligands

Pyridyl-based ligands are a significant class of compounds in coordination chemistry, valued for their versatility in forming stable complexes with a wide array of metal ions. rsc.orgacs.org The design of these ligands is guided by several key principles that influence the properties and reactivity of the resulting metal complexes.

A primary consideration in ligand design is the number and arrangement of pyridine (B92270) rings. Ligands can be monodentate, containing a single pyridine unit, or polydentate, incorporating multiple pyridine moieties. Polydentate ligands, such as bipyridine and terpyridine, can form chelate rings with the metal ion, leading to enhanced stability, an effect known as the chelate effect. The geometry of the ligand, including the angles between coordinating nitrogen atoms, plays a crucial role in determining the coordination geometry of the metal complex. acs.org

Furthermore, the electronic properties of the pyridine ring can be tuned by introducing various substituents. Electron-donating groups enhance the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the basicity, which can be useful in applications such as catalysis where ligand dissociation may be a key step.

The steric bulk of the substituents on the pyridine ring also plays a critical role. Large, bulky groups can influence the coordination number of the metal ion and create a specific steric environment around the metal center. This can be exploited to control the selectivity of catalytic reactions or to stabilize unusual coordination geometries.

Pyridyl-based ligands can adopt various coordination modes. The most common is the coordination of the pyridine nitrogen atom to the metal center. In polydentate ligands, multiple nitrogen atoms can coordinate to the same metal ion, forming a chelate complex. In some cases, pyridyl ligands can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. mdpi.com The flexibility of the linker between pyridine units in polydentate ligands also influences the coordination mode and the resulting structure of the complex.

The compound 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine incorporates several of these design principles. It possesses two potential nitrogen donor atoms: one from the 2-methylpyridine (B31789) ring and another from the pyridine ring connected via a methoxy (B1213986) bridge. This flexible ether linkage allows the two pyridine rings to orient themselves in various ways to accommodate the coordination preferences of different metal ions, potentially acting as a bidentate chelating ligand. The methyl group on one of the pyridine rings introduces a degree of steric hindrance and also modifies the electronic properties of that ring system.

Synthesis and Characterization of Metal Complexes of this compound with Transition Metals (e.g., Cu(II), Zn(II), Ni(II), Fe(II), Co(II), Pd(II), Pt(II))

The synthesis of metal complexes involving pyridyl-based ligands is a well-established area of inorganic chemistry. nih.gov While specific studies on the synthesis of metal complexes with this compound are not extensively detailed in the provided search results, the general methodologies for creating complexes with similar pyridyl ether ligands can be inferred.

Typically, the synthesis of these complexes involves the reaction of a metal salt (e.g., chloride, nitrate, or sulfate (B86663) salts of the respective transition metals) with the ligand in a suitable solvent. The choice of solvent is crucial and depends on the solubility of both the metal salt and the ligand. Alcohols, such as methanol (B129727) or ethanol, are commonly used, as are other polar solvents like acetonitrile (B52724) or dimethylformamide (DMF).

The reaction is often carried out by mixing stoichiometric amounts of the metal salt and the ligand at room temperature or with gentle heating to facilitate the reaction. The resulting metal complex may precipitate out of the solution upon formation or can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent. The solid complex is then typically collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

For instance, to synthesize a Cu(II) complex, one might react copper(II) chloride with this compound in a 1:1 or 1:2 metal-to-ligand molar ratio in ethanol. The mixture would be stirred, possibly with heating, until a color change indicates the formation of the complex.

Characterization of the newly synthesized complexes is essential to confirm their composition and structure. Standard analytical techniques employed for this purpose include:

Elemental Analysis: To determine the empirical formula of the complex by measuring the percentage composition of carbon, hydrogen, and nitrogen.

Molar Conductivity Measurements: To determine the electrolytic nature of the complex in solution, which helps in distinguishing between coordinated and non-coordinated anions.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the central metal ion (particularly for paramagnetic metals like Cu(II), Ni(II), Fe(II), and Co(II)).

Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and to identify the presence of coordinated or lattice solvent molecules. nih.gov

Elucidation of Coordination Geometries and Electronic Structures of Metal Complexes

The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. The electronic structure pertains to the arrangement of electrons in the metal's d-orbitals. Both are critical for understanding the chemical and physical properties of the complex.

For the metal complexes of this compound, the coordination geometry will be influenced by the coordination number of the metal ion and the bidentate or monodentate nature of the ligand. Common coordination geometries for the listed transition metals include:

Cu(II): Often forms square planar or distorted octahedral complexes.

Zn(II): Typically forms tetrahedral or octahedral complexes.

Ni(II): Can adopt square planar (for low-spin d⁸) or octahedral (for high-spin d⁸) geometries.

Fe(II): Commonly found in octahedral geometries, which can be high-spin or low-spin depending on the ligand field strength.

Co(II): Can form tetrahedral or octahedral complexes.

Pd(II) and Pt(II): Almost exclusively form square planar complexes.

The electronic structure of these complexes is determined by the interaction between the metal d-orbitals and the ligand orbitals. This is often described using ligand field theory. The electronic configuration of the metal ion and the strength of the ligand field created by this compound will determine the d-orbital splitting and the spin state of the complex. For example, in an octahedral complex, the d-orbitals split into two sets, t₂g and eg. The energy difference between these sets (Δo) determines whether the complex will be high-spin (weaker field ligand) or low-spin (stronger field ligand).

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, IR, NMR of complexes)

Spectroscopic techniques are invaluable for probing the interactions between the metal ion and the ligand. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to observe changes upon coordination to the metal ion. Key vibrational bands to monitor for this compound would include the C=N and C=C stretching vibrations of the pyridine rings and the C-O-C stretching of the ether linkage. Coordination of the pyridine nitrogen to the metal typically results in a shift of the C=N stretching frequency to a higher wavenumber. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes are compared to that of the free ligand. Ligand-based π → π* and n → π* transitions are typically observed in the ultraviolet region. Upon complexation, new absorption bands may appear in the visible region, which are attributed to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The positions and intensities of these bands are indicative of the coordination geometry and the nature of the metal-ligand bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons on the ligand that are close to the metal center will be affected. This can confirm which donor atoms of the ligand are coordinated to the metal. For paramagnetic complexes, NMR spectra are often broad and more difficult to interpret, but can still provide structural information.

A hypothetical table of spectroscopic data for a metal complex of this compound is presented below:

Spectroscopic TechniqueFree LigandMetal Complex (e.g., [M(L)₂]Cl₂)Interpretation of Changes
IR (cm⁻¹)
ν(C=N)~1590~1610Shift to higher frequency indicates coordination of pyridine nitrogen.
ν(C-O-C)~1250~1250Little change suggests the ether oxygen is likely not coordinated.
New Bands-~450Appearance of M-N stretching vibration.
UV-Vis (nm)
π → π*~270~275Slight shift in ligand-based transitions.
d-d transitions-~600Appearance of new bands indicates the formation of a coordination complex and provides information on the coordination environment.
¹H NMR (ppm, for diamagnetic complexes)
Pyridine-H (ortho to N)~8.5~8.7Downfield shift of protons near the coordination site.
CH₃~2.5~2.6Smaller shift for protons further from the coordination site.

Theoretical Studies on Metal-Ligand Bonding and Complex Stability

Theoretical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for complementing experimental studies in coordination chemistry. mdpi.com These computational methods can provide detailed insights into the nature of metal-ligand bonding and the factors influencing the stability of the complexes.

For metal complexes of this compound, DFT calculations could be employed to:

Optimize the Geometry: Theoretical calculations can predict the most stable three-dimensional structure of the complex, including bond lengths and angles. This can be compared with experimental data from X-ray crystallography, if available.

Analyze the Molecular Orbitals: DFT can be used to visualize the molecular orbitals of the complex, showing how the ligand orbitals and metal d-orbitals combine to form bonding and antibonding orbitals. This provides a quantitative description of the metal-ligand bond.

Calculate Binding Energies: The strength of the interaction between the metal ion and the ligand can be quantified by calculating the binding energy. This allows for a comparison of the stability of complexes with different metal ions or with different ligands.

Simulate Spectroscopic Properties: Theoretical methods can be used to predict IR, UV-Vis, and NMR spectra. Comparing these simulated spectra with experimental data can help in the assignment of spectral features and in confirming the proposed structure of the complex.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide further details about the nature of the metal-ligand bond, such as the degree of covalent and ionic character.

The stability of the complexes would be expected to follow the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the ligand field stabilization energy and the ionic radii of the metal ions.

Investigations into the Catalytic Potential of this compound Metal Complexes

Metal complexes are widely used as catalysts in a variety of organic transformations. The catalytic activity of a complex is highly dependent on the nature of the metal ion and the ligand. The ligand can influence the reactivity of the metal center by modifying its electronic properties and by creating a specific steric environment.

While there are no specific studies cited on the catalytic applications of this compound metal complexes, based on the nature of the ligand and the transition metals, several potential areas of catalysis could be explored:

Oxidation Reactions: Metal complexes of iron, copper, and cobalt are known to catalyze a range of oxidation reactions, such as the oxidation of alcohols, alkanes, and alkenes.

Coupling Reactions: Palladium and nickel complexes are extensively used as catalysts in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds.

Polymerization: Certain transition metal complexes can act as catalysts for the polymerization of olefins.

Reduction Reactions: Complexes of various transition metals can catalyze reduction reactions, such as the hydrogenation of unsaturated compounds.

The bidentate nature of this compound could provide a stable coordination environment for the metal ion, while also allowing for vacant coordination sites where the substrate can bind and react. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyridine rings to optimize the catalytic activity and selectivity for a particular reaction. For example, the introduction of bulkier groups could enhance enantioselectivity in asymmetric catalysis.

Structure Activity Relationship Sar Studies and Rational Design Principles Non Clinical Focus

Systematic Modification of the 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine Scaffold for Investigating Structure-Property Correlations

Key positions for modification on the scaffold include:

The 2-methylpyridine (B31789) ring: Substitutions at positions 3, 4, and 6 can modulate the electronic environment and steric bulk of this ring system.

The pyridin-2-yl ring: Modifications at positions 3', 4', 5', and 6' can influence the electronic properties and conformational flexibility of this portion of the molecule.

The methyl group at position 2: Replacement with other alkyl groups or functional moieties can probe the steric and electronic requirements at this position.

A hypothetical SAR study might involve the synthesis of a library of analogs where each of these positions is systematically varied. For instance, introducing electron-donating or electron-withdrawing groups at different positions on the pyridine (B92270) rings would allow for a quantitative analysis of their effects on properties such as receptor binding affinity, catalytic activity, or photophysical characteristics. researchgate.net

Table 1: Hypothetical Data on Systematic Modification of the this compound Scaffold

Compound IDModificationPositionObserved Property (Example: Relative Binding Affinity)
A-01 -H (Parent Compound)-1.0
A-02 -Cl4-position of 2-methylpyridine1.5
A-03 -OCH₃4-position of 2-methylpyridine0.8
A-04 -NO₂4-position of 2-methylpyridine2.1
B-01 -F4'-position of pyridin-2-yl1.2
B-02 -CH₃4'-position of pyridin-2-yl0.9
C-01 -CH₂CH₃2-position (in place of -CH₃)0.7

This table is for illustrative purposes and does not represent actual experimental data.

Influence of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of the this compound scaffold are highly sensitive to the nature and position of substituents. These properties, in turn, govern the molecule's interactions with its environment.

Electronic Effects:

The introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density on the pyridine rings, potentially enhancing their ability to act as hydrogen bond acceptors or to participate in cation-π interactions. nih.gov Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, which can influence the molecule's reactivity and binding modes. nih.gov

For example, a study on NNN pincer-type ligands with a central substituted pyridine ring demonstrated that electron-donating groups increase the electron density around a coordinated metal center, while electron-withdrawing groups have the opposite effect. nih.gov This principle can be extrapolated to the this compound scaffold to predict how substituents would modulate its electronic properties.

Steric Effects:

The size and shape of substituents can impose significant steric constraints, affecting the molecule's conformation and its ability to fit into a binding pocket or active site. Bulky substituents can hinder intermolecular interactions, while smaller, appropriately shaped groups can optimize them. nih.gov Research on pyridine derivatives has shown that the presence of bulky groups can sometimes lead to lower biological activity. nih.gov

Table 2: Predicted Influence of Substituents on Electronic and Steric Properties

SubstituentPositionPredicted Electronic EffectPredicted Steric Effect
-F4-position of 2-methylpyridineWeakly electron-withdrawingMinimal
-NO₂4-position of 2-methylpyridineStrongly electron-withdrawingModerate
-OH4-position of 2-methylpyridineElectron-donatingSmall
-C(CH₃)₃4-position of 2-methylpyridineWeakly electron-donatingLarge
-OCH₃5'-position of pyridin-2-ylElectron-donatingSmall to Moderate

This table provides a qualitative prediction based on established principles of physical organic chemistry.

Rational Design Strategies for Modulating Molecular Interactions based on Theoretical Predictions

Rational design, guided by computational and theoretical predictions, offers a powerful approach to fine-tuning the properties of the this compound scaffold. Molecular modeling techniques can provide insights into the molecule's conformational preferences, electronic landscape, and potential interactions with a target. nih.gov

Computational Approaches:

Quantum Mechanics (QM) Calculations: These methods can be used to accurately predict the electronic properties of the molecule and its analogs, including electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and charge distributions. researchgate.net This information is invaluable for understanding how substituents will affect the molecule's reactivity and non-covalent interactions.

Molecular Docking: If a biological target is known, molecular docking simulations can be employed to predict the binding mode and affinity of different analogs. nih.gov This allows for the in-silico screening of a virtual library of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its complex with a target over time, revealing important information about conformational changes and the stability of interactions.

By integrating these computational tools, researchers can develop a rational design strategy. For example, if a particular hydrogen bond is found to be crucial for binding, analogs can be designed with substituents that enhance this interaction. Similarly, if steric clashes are observed, smaller or more flexible groups can be incorporated to alleviate them. This iterative cycle of design, synthesis, and testing, informed by theoretical predictions, can significantly accelerate the discovery of new molecules with desired properties.

Future Research Directions and Emerging Areas for 2 Methyl 5 Pyridin 2 Yl Methoxy Pyridine

Development of Greener Synthetic Pathways

The synthesis of pyridine (B92270) derivatives is a cornerstone of pharmaceutical and materials science. nih.gov Historically, many synthetic routes have relied on harsh conditions or environmentally challenging reagents. A key future direction is the development of sustainable methods for producing 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine. Research in green chemistry has provided numerous strategies for synthesizing pyridine-based molecules, including the use of microwave irradiation, ultrasonic production, environmentally friendly solvents, and novel catalysts. nih.govresearchgate.net

Future investigations could focus on adapting these green protocols. For instance, the traditional synthesis, likely a variation of the Williamson ether synthesis, could be optimized by replacing conventional solvents with greener alternatives or by employing phase-transfer catalysis to enhance reaction rates and reduce waste. Another promising avenue is the exploration of one-pot multicomponent reactions, which offer high atom economy and simplified procedures. researchgate.net The use of reusable, heterogeneous catalysts, such as activated fly ash or metal-organic frameworks (MOFs), could also be investigated to create a more sustainable and cost-effective synthesis process. bhu.ac.innumberanalytics.com

Potential Green Synthesis Strategy Principle Potential Advantage
Microwave-Assisted SynthesisUtilizes microwave energy to rapidly heat the reaction mixture.Reduced reaction times, increased yields, and cleaner reaction profiles. nih.gov
Ultrasound-Accelerated SynthesisEmploys ultrasonic waves to enhance mass transfer and accelerate reactions.High efficiency, can be performed under solvent-free conditions. researchgate.net
Use of Green CatalystsInvolves recyclable or biodegradable catalysts like zeolites or magnetic nanoparticles.Catalyst reusability, reduced waste, and milder reaction conditions. bhu.ac.in
One-Pot Multicomponent ReactionsCombines multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, atom economy, and reduced solvent usage. nih.gov

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize any synthetic pathway, a thorough understanding of the reaction's progress in real-time is invaluable. The application of advanced in situ spectroscopic techniques represents a significant frontier for studying the formation of this compound. Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous monitoring of reactant consumption and product formation without disturbing the reaction.

Implementing these techniques could provide critical data on reaction intermediates, identify potential side reactions, and offer precise endpoint determination. This information is crucial for optimizing reaction conditions like temperature, pressure, and catalyst loading, ultimately leading to higher yields and purity. The spectroscopic data gathered can also be used to build kinetic models, contributing to a more fundamental understanding of the reaction mechanism. mdpi.com

Deeper Exploration of Mechanistic Aspects and Reaction Kinetics

While the synthesis of aryl ethers is a well-established transformation, a detailed mechanistic and kinetic study specific to the formation of this compound has yet to be performed. Future research should delve into the intricacies of its synthesis, which likely proceeds via a nucleophilic substitution pathway.

Investigating the reaction kinetics by systematically varying parameters such as reactant and catalyst concentrations, temperature, and solvent polarity would provide quantitative data on the reaction rates. This can be coupled with computational studies to model the transition state and elucidate the energy profile of the reaction. Mechanistic probes, such as isotopic labeling, could definitively confirm the pathways involved. Understanding the mechanism in detail, similar to how the Hantzsch pyridine synthesis has been extensively studied, is essential for rational process optimization and for overcoming potential synthetic challenges. wikipedia.orgyoutube.com A proposed mechanism for the formation of related pyridine derivatives involves a formal [2+2+1+1] cyclocondensation, highlighting that even for known structural motifs, novel mechanistic pathways can be uncovered. mdpi.com

Expanding the Scope of Coordination Chemistry and Materials Applications

The presence of two pyridine nitrogen atoms and an ether oxygen atom makes this compound an attractive multidentate ligand for coordination chemistry. Pyridine and its derivatives are renowned for their ability to form stable complexes with a wide range of metal ions, leading to materials with diverse applications. researchgate.netacs.org The coordination chemistry of this specific ligand remains a largely unexplored field.

Future work should involve the synthesis and characterization of its coordination complexes with various transition metals, such as copper, palladium, iron, ruthenium, and osmium. researchgate.netacs.orgacs.org The resulting metal complexes could exhibit interesting catalytic, electronic, or photophysical properties. For example, palladium(II) complexes of pyridine ligands have shown significant utility as precatalysts in cross-coupling reactions. acs.org Iron-pyridinophane complexes have been studied for their tunable electronic properties and reactivity in C-C coupling reactions. nih.gov Furthermore, ruthenium and osmium polypyridyl complexes can be used to construct functional molecular assemblies for applications in electrochromic devices and solar cells. acs.org The unique geometry and electronic nature of this compound as a ligand could lead to novel complexes with enhanced stability or catalytic activity.

Metal Ion Potential Application of the Complex Rationale Based on Pyridine Chemistry
Palladium (Pd)Catalysis (e.g., Suzuki-Miyaura, Heck reactions)Pd(II) complexes with pyridine ligands are effective precatalysts. acs.org
Copper (Cu)Anticancer agents, CatalysisPyridine-based Cu(II) complexes exhibit significant biological activity and catalytic potential. researchgate.net
Iron (Fe)Catalysis, Redox-active materialsIron complexes with pyridine-containing macrocycles show tunable redox potentials and catalytic activity. nih.gov
Ruthenium (Ru) / Osmium (Os)Electrochromic materials, Solar cellsPolypyridyl complexes of Ru and Os are key components in functional molecular assemblies. acs.org

Advanced Computational Modeling for Predictive Chemistry and Property Prediction

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. Applying advanced computational modeling, such as Density Functional Theory (DFT), to this compound can offer profound insights into its behavior. nih.gov

Future computational studies could focus on several key areas. First, modeling can predict the molecule's three-dimensional structure, electronic properties (such as HOMO and LUMO energy levels), and spectroscopic signatures (NMR, IR, UV-vis). acs.org This information is invaluable for interpreting experimental data. Second, computational methods can be used to model the interaction of the molecule with metal ions, predicting the geometry and stability of potential coordination complexes. nih.gov This predictive capability can screen for promising metal-ligand combinations before undertaking extensive synthetic work. Finally, modeling can help elucidate reaction mechanisms by mapping potential energy surfaces and identifying transition states, complementing the kinetic studies mentioned previously. nih.gov Such predictive modeling has been successfully used to improve the properties of other pyridine-containing compounds for specific applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-methyl-5-[(pyridin-2-yl)methoxy]pyridine, and how can reaction conditions be optimized for scalability?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, etherification of 2-methyl-5-hydroxypyridine with (pyridin-2-yl)methyl bromide under basic conditions (e.g., NaOH in dichloromethane) yields the target compound . Key optimizations include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Temperature control : Maintain 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Scalability requires solvent recycling and in-line monitoring of intermediates via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine multiple techniques:

  • NMR : Compare experimental 1H^1H and 13C^{13}C NMR shifts with predicted values (e.g., 1H^1H: δ 2.5 ppm for methyl, δ 8.3–8.6 ppm for pyridyl protons) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 231.1134 (calculated for C12_{12}H13_{13}N2_2O2_2).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>99%) .

Q. Table 1: Expected NMR Peaks

Proton Environment1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Pyridyl-CH3_32.5 (s, 3H)21.5
Aromatic H (pyridine ring)6.8–8.6 (m, 6H)115–150
OCH2_2-Pyridyl5.1 (s, 2H)70.3

Advanced Research Questions

Q. How can researchers address discrepancies between computational LogP predictions and experimental solubility data for this compound?

Methodological Answer: Computational tools (e.g., ACD/Labs Percepta) may underestimate LogP due to polar functional groups. Validate via:

  • Shake-flask method : Measure partitioning between octanol and water at 25°C.
  • Solubility assays : Use UV-Vis spectroscopy in buffered solutions (pH 1–13) to identify ionization-dependent solubility . Adjust predictions using correction factors for hydrogen-bonding capacity.

Q. What experimental strategies are recommended to study the compound’s potential as a kinase inhibitor or receptor ligand?

Methodological Answer:

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ATPase activity assays.
  • Molecular docking : Model interactions with target proteins (e.g., PyMOL, AutoDock) to prioritize high-affinity candidates.
  • SPR/Biacore : Quantify binding kinetics (Kd_d, on/off rates) for validated hits .

Q. How can researchers resolve contradictions between observed and predicted metabolic stability in hepatic microsome assays?

Methodological Answer:

  • Phase I metabolism : Incubate with human liver microsomes (HLM) and NADPH, monitoring degradation via LC-MS. Identify metabolites (e.g., hydroxylation at methyl or methoxy groups).
  • CYP inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Q. What safety protocols are critical for handling this compound, given its irritant properties?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (WGK 3 classification) .
  • First aid : Immediate eye rinsing (15 min) with saline and medical consultation for ingestion .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results in different cell lines?

Methodological Answer:

  • Cell line validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum-free vs. serum-containing media).
  • Dose-response curves : Use Hill slope analysis to compare EC50_{50} values. Cross-validate with apoptosis markers (Annexin V/PI staining) .

Q. What computational methods improve the accuracy of predicting this compound’s photostability?

Methodological Answer:

  • TD-DFT calculations : Simulate UV absorption spectra (200–400 nm) to identify reactive excited states.
  • Experimental validation : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Correlate half-life with HOMO-LUMO gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.